4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester
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Overview
Description
4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester is a boronic acid derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its unique reactivity and stability, making it a valuable building block in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester typically involves the reaction of 4-amino-2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid
Reduction: Formation of boronate esters
Substitution: Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Major Products
Oxidation: 4-Amino-2,3-dimethylphenylboronic acid
Reduction: Boronate esters
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling
Scientific Research Applications
4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylboronic Acid Pinacol Ester
- 4-(Dimethylamino)phenylboronic Acid
- 4-(Diphenylamino)phenylboronic Acid Pinacol Ester
Uniqueness
4-Amino-2,3-dimethylphenylboronic Acid Pinacol Ester is unique due to the presence of both amino and dimethyl substituents on the phenyl ring, which enhances its reactivity and stability compared to other boronic esters. This compound’s specific structure allows for selective reactions and applications in various fields, making it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C14H22BNO2 |
---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H22BNO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 |
InChI Key |
FOOKDBQAYYQGQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)C |
Origin of Product |
United States |
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